molecular formula C10H16BrNOS B13940255 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol CAS No. 62673-54-5

1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol

Cat. No.: B13940255
CAS No.: 62673-54-5
M. Wt: 278.21 g/mol
InChI Key: AFDBSWDHUDGFNY-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol is a chemical compound that belongs to the class of thienyl derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom on the thiophene ring and a tert-butylamino group on the ethanol backbone makes this compound unique and potentially useful in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol typically involves the bromination of 3-thiophenemethanol followed by the introduction of the tert-butylamino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 3-position of the thiophene ring. The resulting 3-bromo-2-thiophenemethanol is then reacted with tert-butylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less toxic reagents and solvents, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule in drug discovery and development.

    Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the tert-butylamino group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-2-thienyl)ethanone: This compound has a similar thiophene ring structure but lacks the tert-butylamino group.

    2-Bromo-3-methoxythiophene: Another thiophene derivative with a bromine atom but different substituents.

    1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one: A related compound with a different substitution pattern on the thiophene ring.

Uniqueness

1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol is unique due to the presence of both the bromine atom and the tert-butylamino group, which can impart distinct chemical and biological properties

Properties

CAS No.

62673-54-5

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)-2-(tert-butylamino)ethanol

InChI

InChI=1S/C10H16BrNOS/c1-10(2,3)12-6-8(13)9-7(11)4-5-14-9/h4-5,8,12-13H,6H2,1-3H3

InChI Key

AFDBSWDHUDGFNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=C(C=CS1)Br)O

Origin of Product

United States

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